Product packaging for Copper bis(methylbenzenesulphonate)(Cat. No.:CAS No. 73188-73-5)

Copper bis(methylbenzenesulphonate)

Cat. No.: B15176589
CAS No.: 73188-73-5
M. Wt: 405.9 g/mol
InChI Key: SGYSNRGEYVWMQE-UHFFFAOYSA-L
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Description

Copper bis(methylbenzenesulphonate) is a useful research compound. Its molecular formula is C14H14CuO6S2 and its molecular weight is 405.9 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14CuO6S2 B15176589 Copper bis(methylbenzenesulphonate) CAS No. 73188-73-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

73188-73-5

Molecular Formula

C14H14CuO6S2

Molecular Weight

405.9 g/mol

IUPAC Name

copper;2-methylbenzenesulfonate

InChI

InChI=1S/2C7H8O3S.Cu/c2*1-6-4-2-3-5-7(6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2

InChI Key

SGYSNRGEYVWMQE-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)[O-].CC1=CC=CC=C1S(=O)(=O)[O-].[Cu+2]

Origin of Product

United States

Synthetic Methodologies for Copper Bis Methylbenzenesulphonate and Analogous Coordination Systems

Direct Synthesis Approaches

Direct synthesis involves the reaction of a copper(II) salt with a methylbenzenesulphonic acid or its salt. This approach is favored for its straightforward nature and often leads to high yields of the desired product.

Precursor Selection and Stoichiometric Control in Copper(II) Salt Reactions

The choice of copper(II) precursor is a critical factor in the synthesis of copper bis(methylbenzenesulphonate). Commonly used precursors include copper(II) acetate (B1210297), copper(II) carbonate, and copper(II) hydroxide. bu.edu.egyoutube.com The reaction of basic copper(II) carbonate with a carboxylic acid, for instance, is a widely employed method for synthesizing copper carboxylates. bu.edu.eg Similarly, copper(II) acetate can be reacted with a carboxylic acid in an ethanol-water solution. bu.edu.eg

Stoichiometric control is paramount to ensure the formation of the desired product. The reaction between copper(II) sulfate (B86663) and the sodium salt of a carboxylic acid is a prime example where precise molar ratios are essential. bu.edu.eg In a typical procedure, stoichiometric amounts of the reactants are dissolved in appropriate solvents and then mixed. bu.edu.egyoutube.com For instance, the synthesis of bis(glycinato) copper(II) involves the reaction of copper acetate monohydrate with glycine (B1666218) in a specific molar ratio. youtube.com

The selection of precursors also extends to the synthesis of more complex coordination polymers. For example, copper(II) perchlorate (B79767) hexahydrate is a common starting material for creating copper-bipyridine coordination polymers. mdpi.com The reaction of copper(II) nitrate (B79036) with ligands like 5-fluoronicotinic acid and sodium azide (B81097) leads to the formation of three-dimensional copper(II) coordination polymers. nih.gov

Precursor (Copper(II) Salt)ReactantProduct TypeReference
Copper(II) Acetate MonohydrateGlycineBis(glycinato) copper(II) youtube.com
Basic Copper(II) CarbonateCarboxylic AcidCopper(II) Carboxylate bu.edu.eg
Copper(II) SulfateSodium Salt of Carboxylic AcidCopper(II) Carboxylate bu.edu.eg
Copper(II) Perchlorate Hexahydrate4,4'-bipyridineCopper-bipyridine Coordination Polymer mdpi.com
Copper(II) Nitrate5-fluoronicotinic acid, Sodium Azide3D Copper(II) Coordination Polymer nih.gov

Impact of Reaction Conditions and Solvent Systems on Product Formation

Reaction conditions such as temperature, pH, and solvent system play a significant role in the outcome of the synthesis. The solvent, in particular, can influence the structure and dimensionality of the resulting coordination polymer. mdpi.commdpi.comresearchgate.net The coordinating ability of the solvent can lead to the formation of different crystal structures. mdpi.com For example, the use of coordinating solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and dimethyl sulfoxide (B87167) (DMSO) in the synthesis of copper-bipyridine systems can result in the isolation of different two-dimensional layered networks and one-dimensional chains. mdpi.com Even the presence of water as a coordinating solvent can influence the final structure. mdpi.com

Solvent-mediated structural transformations have been observed where a pre-formed coordination polymer undergoes changes in its structure upon immersion in different solvents. nih.govrsc.org For instance, a three-dimensional copper(II) coordination polymer synthesized in water can transform into different structures when immersed in short-chain alcohols like methanol (B129727), ethanol, and ethylene (B1197577) glycol. nih.gov These transformations are often accompanied by a visible color change in the crystals. nih.gov

Temperature is another critical parameter. The synthesis of bis(acetylacetonato) copper(II) involves digesting the precipitate at around 80°C to improve the quality of the crystals. youtube.com Similarly, the synthesis of copper(II) methanesulfonate (B1217627) from copper powder and methanesulfonic acid is carried out at a liquid temperature of 85°C. google.com

Yield Optimization and Purity Assessment

Optimizing the yield and ensuring the purity of the final product are crucial aspects of synthesis. Yields can often be improved by carefully controlling the reaction conditions and the stoichiometry of the reactants. bu.edu.eg For example, in the synthesis of copper carboxylates, yields can vary between 30% and 80% depending on the specific compound and the method used. bu.edu.eg In some cases, allowing the reaction mixture to stand for an extended period, such as 24 hours, can facilitate precipitation and improve the yield. bu.edu.eg

The purity of the synthesized compound is assessed using various analytical techniques. wollring-metal.commachinemfg.com Common methods include:

X-ray Diffraction (XRD) : To confirm the crystal structure and phase purity of the compound. mdpi.comrsc.org

Spectroscopic Methods : Techniques like Fourier-Transform Infrared (FTIR) and UV-Visible spectroscopy are used to confirm the coordination of the ligands to the metal center. analis.com.myrsc.org

Elemental Analysis : To determine the elemental composition of the compound and verify its stoichiometry. rsc.org

Thermal Analysis : Techniques like thermogravimetric analysis (TGA) can be used to determine the presence of solvent molecules or water of hydration in the crystal structure. bu.edu.eg

For high-purity copper materials, more advanced techniques like electrodeposition can be employed to determine the exact copper content, with purities ranging from 99.75% to 99.95% being achievable. atslab.com

Indirect Synthetic Routes and Ligand Exchange Strategies

Indirect methods, including ligand exchange reactions, offer an alternative pathway to synthesize copper coordination compounds. These methods are particularly useful for preparing complexes that are not readily accessible through direct synthesis.

Utilization of Various Copper Precursors (e.g., Cu(I) and Cu(II) Salts)

Both copper(I) and copper(II) salts can serve as precursors in indirect synthetic routes. researchgate.net Copper(I) halides, for example, are used in the synthesis of coordination polymers with bridging ligands. cmu.edu The reaction of copper(I) chloride with a lithiated imidazolin-2-iminate results in the formation of a triangular copper cluster. acs.org

The choice of the copper precursor can influence the final structure and properties of the coordination compound. For instance, the reaction of a ligand system with different copper(I) precursors, such as copper halides versus copper(I) salts with weakly coordinating anions, can lead to the formation of different bimetallic and dicopper complexes. rsc.org

Copper PrecursorLigand/ReactantProduct TypeReference
Copper(I) Halides (CuX)Bridging Ligands (e.g., 4,4'-dipyridyl)Coordination Polymers cmu.edu
Copper(I) Chloride (CuCl)Lithiated Imidazolin-2-iminateTriangular Copper Cluster acs.org
Dicopper(I) PrecursorsLigand systems with different N3-binding sitesBimetallic and Dicopper Complexes rsc.org

Chelation and Bridging Ligand Approaches

The use of chelating and bridging ligands is a cornerstone of coordination chemistry, allowing for the construction of a wide variety of molecular architectures, from simple mononuclear complexes to intricate coordination polymers. iucr.orgresearchgate.net

Chelation involves a ligand binding to the central metal ion through two or more donor atoms, forming a ring structure. This "chelate effect" generally leads to more stable complexes. Glycine, for example, acts as a bidentate chelating ligand, forming a five-membered ring with the copper(II) ion in bis(glycinato) copper(II). youtube.com

Bridging ligands connect two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. iucr.orgresearchgate.net The nature of the bridging ligand plays a crucial role in determining the dimensionality and properties of the resulting structure. For instance, the use of a flexible bithiophene ligand can lead to the concomitant crystallization of two different copper(II) coordination polymers with distinct one-dimensional and three-dimensional structures. iucr.org Similarly, one-dimensional copper(II) coordination polymers can be constructed using both μ-trans-oxamidates and phenyldicarboxylates as bridging ligands. researchgate.net The distance between the copper centers can be controlled by the length and nature of the bridging ligand. researchgate.net

Ligand exchange reactions are a powerful tool for modifying existing coordination complexes. savemyexams.comchemguide.co.uk In these reactions, one or more ligands in a complex are replaced by other ligands. savemyexams.com This can lead to changes in the coordination number, geometry, and color of the complex. savemyexams.comchemguide.co.uk For example, the addition of concentrated hydrochloric acid to a solution of hexaaquacopper(II) ions results in the replacement of water ligands with chloride ions, leading to a color change from blue to green or yellow-green. chemguide.co.uklibretexts.org Similarly, the addition of ammonia (B1221849) to an aqueous solution of copper(II) ions can lead to a series of ligand exchange reactions, ultimately forming the deep blue tetraamminediaquacopper(II) complex. libretexts.orgcrunchchemistry.co.uk

Green Chemistry Principles in the Synthesis of Copper Bis(methylbenzenesulphonate)

The integration of green chemistry principles into the synthesis of coordination compounds like copper bis(methylbenzenesulphonate), also known as copper(II) p-toluenesulfonate or copper tosylate, is an area of growing importance. The focus is on developing methods that are more environmentally benign, safer, and more efficient than traditional synthetic routes. This involves careful consideration of solvents, reagents, reaction conditions, and waste generation.

One of the primary green chemistry approaches applicable to the synthesis of copper bis(methylbenzenesulphonate) is the use of safer and more environmentally friendly solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. The synthesis of various transition metal p-toluenesulfonates has been successfully carried out in aqueous media. illinois.edu For instance, a general method involves the reaction of p-toluenesulfonic acid monohydrate with a metal source, such as copper powder or a copper salt, in water. illinois.edu This approach avoids the use of volatile and often toxic organic solvents.

Another key principle of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. While copper bis(methylbenzenesulphonate) is itself used as a catalyst in various organic reactions, its synthesis can also benefit from catalytic approaches. For example, the use of a recyclable catalyst for the sulfonation of benzene (B151609) derivatives could be a greener pathway to producing the methylbenzenesulfonate ligand.

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, represents a significant advancement in green synthesis. researchgate.netnih.govnih.govyoutube.com This technique, often carried out in a ball mill, can lead to shorter reaction times, higher yields, and a significant reduction in solvent waste. researchgate.netyoutube.com The synthesis of copper(I)-N-heterocyclic carbene complexes has been successfully demonstrated using mechanochemical methods, highlighting the potential for this solvent-free approach to be adapted for the synthesis of copper bis(methylbenzenesulphonate). researchgate.netnih.gov The direct milling of a copper source (like copper powder or copper(I) oxide) with p-toluenesulfonic acid could be a viable and green synthetic route. This would eliminate the need for bulk solvents for both the reaction and subsequent purification steps.

The choice of starting materials is also a critical aspect of green synthesis. Utilizing readily available and less hazardous precursors is preferred. For instance, reacting elemental copper powder directly with p-toluenesulfonic acid in an aqueous or solvent-free system is a more atom-economical approach compared to using copper salts that may introduce unwanted counter-ions. illinois.edu

Furthermore, designing energy-efficient synthetic methods is a core tenet of green chemistry. Reactions that can proceed at ambient temperature and pressure are favored over those requiring significant energy input for heating or cooling. While some traditional methods for preparing metal tosylates involve heating to reflux, exploring ambient temperature mechanochemical or catalytically enhanced aqueous routes could lead to more sustainable processes. illinois.edu

The following table summarizes some green chemistry approaches that can be applied to the synthesis of copper bis(methylbenzenesulphonate) and analogous systems, comparing them with traditional methods.

Green Chemistry Approach Traditional Method Potential Advantages
Solvent Selection Use of organic solvents (e.g., methanol, acetonitrile)Reduced toxicity, flammability, and environmental pollution. illinois.edu
Reaction Type Solution-based synthesisElimination or significant reduction of solvent waste, potentially shorter reaction times. researchgate.netnih.gov
Starting Materials Use of metal salts (e.g., chlorides, nitrates)Higher atom economy, avoidance of toxic byproducts. illinois.edu
Energy Usage Reactions requiring heating/refluxLower energy consumption, reduced costs, and safer reaction conditions.

The following table outlines potential research findings for a green synthesis of copper bis(methylbenzenesulphonate).

Synthetic Method Reactants Solvent/Conditions Reaction Time Yield
Aqueous Synthesis Copper powder, p-toluenesulfonic acid monohydrateWater, reflux5 hoursHigh
Mechanochemical Synthesis Copper(I) oxide, p-toluenesulfonic acidSolvent-free, ball milling2 hours>90%
Catalytic Synthesis Toluene, Sulfuric acid, Copper(II) acetateRecyclable solid acid catalyst, moderate temperature4 hoursGood

By embracing these green chemistry principles, the synthesis of copper bis(methylbenzenesulphonate) can be made more sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing.

Structural Elucidation and Crystallography of Copper Bis Methylbenzenesulphonate Systems

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, from which the positions of individual atoms can be inferred.

Determination of Copper Coordination Geometry and Local Environments

In a hydrated form of a related compound, diaquabis(p-toluenesulfonato)copper(II), the copper(II) ion is typically found in a distorted octahedral coordination environment. This geometry is defined by the coordination of two water molecules and two p-toluenesulfonate ligands. The sulfonate groups of the p-toluenesulfonate ligands coordinate to the copper center through their oxygen atoms. In similar structures, such as bis(3-aminobenzenesulfonato-κN)diaquabis(dimethylformamide-κO)copper(II), the central copper(II) ion is also in a hexacoordinated, distorted octahedral environment. mdpi.com In this analogous complex, the equatorial plane is formed by two amine nitrogen atoms and two oxygen atoms from dimethylformamide molecules, while the axial positions are occupied by water oxygen atoms. mdpi.com This arrangement is common for copper(II) complexes and is a consequence of the Jahn-Teller effect.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The detailed analysis of bond lengths and angles within the crystal structure of copper(II) sulfonate complexes provides a quantitative measure of the coordination environment. In the case of bis(3-aminobenzenesulfonato-κN)diaquabis(dimethylformamide-κO)copper(II), the Cu–N(amine) bond distance is 2.072(1) Å, and the Cu–O(DMF) bond distance is 1.971(1) Å. mdpi.com The bond angles around the copper center deviate from the ideal 90° and 180° of a perfect octahedron, indicating a distorted geometry. The cisoid angles in this complex range from 86.24(6)° to 93.76(6)°, while the transoid angle is 180.00°. mdpi.com These values are crucial for understanding the steric and electronic influences of the ligands on the metal center.

FeatureValue
Cu–N(amine) Bond Length 2.072(1) Å
Cu–O(DMF) Bond Length 1.971(1) Å
Cisoid Bond Angles 86.24(6)–93.76(6)°
Transoid Bond Angle 180.00°
Selected bond lengths and angles for bis(3-aminobenzenesulfonato-κN)diaquabis(dimethylformamide-κO)copper(II), a related compound.

Elucidation of Supramolecular Interactions, including Hydrogen Bonding and Crystal Packing

For instance, in bis(3-aminobenzenesulfonato-κN)diaquabis(dimethylformamide-κO)copper(II), extensive hydrogen bonding involves the coordinated water molecules, the amine groups of the ligands, and the non-coordinating sulfonate oxygen atoms. mdpi.com These interactions link the individual complex units into a two-dimensional supramolecular network. mdpi.com Similarly, in the crystal structure of a copper(I) p-toluenesulfonate π-complex, hydrogen bonds between coordinated water molecules and the p-toluenesulfonate anions connect the cationic fragments and anions into one-dimensional chains.

Powder X-ray Diffraction for Bulk Phase Characterization

While single crystal X-ray diffraction provides a detailed structure of a single crystal, powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk material. This method is used to identify the crystalline phases present in a sample and to assess its purity. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline material. The positions and intensities of the peaks can be compared to reference patterns to confirm the identity of the compound. For novel materials, the powder pattern can be indexed to determine the unit cell parameters.

Polymorphism and Solvate Formation Studies

Copper bis(methylbenzenesulphonate) and related compounds can potentially exist in different crystalline forms, a phenomenon known as polymorphism. Polymorphs have the same chemical composition but differ in their crystal structures, which can lead to variations in their physical properties. Additionally, the compound may form solvates, where solvent molecules are incorporated into the crystal lattice.

The study of polymorphism and solvate formation is crucial as different forms can exhibit distinct properties. The complex [Cu(Ph2SNH)4][PF6]2, for example, crystallizes in three different forms: two true polymorphs and one pseudo-polymorph that incorporates solvent molecules. These forms display differences in the geometry of the copper center and the nature of their supramolecular interactions. rsc.org Identifying and characterizing these different solid forms is essential for controlling the properties of the material.

Advanced Diffraction Techniques for Atomic Position Refinement

For complex structures or when high precision is required, advanced diffraction techniques can be employed to refine the atomic positions. Synchrotron radiation, with its high intensity and tunable wavelength, allows for the collection of high-resolution data from very small or weakly diffracting crystals. This can lead to more precise determination of bond lengths and angles and a more detailed understanding of the electron density distribution. Such advanced techniques are particularly valuable for elucidating subtle structural details and for studying materials under non-ambient conditions.

Coordination Chemistry and Electronic Structure of Copper Bis Methylbenzenesulphonate

Ligand Field Theory and d-Orbital Splitting in Copper(II) Complexes

Ligand field theory is a model that describes the electronic structure of transition metal complexes. scribd.comacs.org It considers the interaction between the metal's d-orbitals and the ligands' orbitals. In an isolated, gaseous transition metal ion, the five d-orbitals are degenerate, meaning they have the same energy. vedantu.com However, when ligands approach the metal ion to form a complex, the electrostatic field created by the ligands removes this degeneracy. vedantu.com

For copper(II) complexes, which have a d⁹ electron configuration, the splitting of the d-orbitals is a key determinant of their properties. scribd.com The specific pattern of d-orbital splitting depends on the geometry of the complex. In an octahedral field, the d-orbitals split into two sets: a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dx²-y², dz²). vedantu.com

However, copper(II) complexes rarely exhibit perfect octahedral geometry due to the Jahn-Teller effect. This theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a distortion that removes the degeneracy. For a d⁹ ion in an octahedral field, the eg orbitals are degenerately occupied, leading to a distortion, typically an elongation along one axis (tetragonal distortion). This further splits the eg and t₂g orbitals. scribd.com

In the more common square planar geometry for Cu(II) complexes, the d-orbitals are split into four distinct energy levels. libretexts.org The dx²-y² orbital is the highest in energy, followed by the dxy, then the dz², and finally the nearly degenerate dxz and dyz orbitals at the lowest energy. libretexts.orgresearchgate.net This significant energy gap between the dx²-y² orbital and the others often leads to low-spin configurations. libretexts.org The exact ordering of the dxy and dz² orbitals can vary depending on the specific ligands involved and the extent of π-bonding. libretexts.org

Influence of Methylbenzenesulphonate Ligand on Copper Coordination Environment

The methylbenzenesulphonate ligand plays a crucial role in defining the coordination environment around the central copper(II) ion. Its size, electronic properties, and the nature of the sulfonate group dictate how it interacts with the metal center.

Denticity and Coordination Modes of the Sulfonate Moiety

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. wikipedia.orgunacademy.comlibretexts.org The sulfonate group (SO₃⁻) in the methylbenzenesulphonate ligand is typically considered a monodentate ligand, meaning it coordinates to the metal ion through one of its oxygen atoms. libretexts.orgrsc.org

However, the sulfonate group can exhibit different coordination modes. It can act as a monodentate ligand, a bidentate chelating ligand (though less common due to the strained four-membered ring it would form), or a bridging ligand connecting two metal centers. byjus.com In the context of copper bis(methylbenzenesulphonate), the sulfonate group often coordinates in a monodentate fashion to an axial position of the copper(II) ion, which is equatorially coordinated by other ligands, such as water or amine molecules. rsc.org The balance between direct coordination to the metal and interaction through hydrogen bonding is a fine one for sulfonate ligands. rsc.org

Stereochemical Aspects and Isomerism

The coordination of ligands around a central metal ion can lead to various forms of stereoisomerism. For copper(II) complexes, geometric isomerism (cis-trans and facial-meridional) and optical isomerism are possibilities depending on the coordination number and the types of ligands present. libretexts.org

Square planar complexes, which are common for Cu(II), can exhibit cis-trans isomerism when they have two different types of ligands. savemyexams.com For example, in a hypothetical square planar complex with two methylbenzenesulphonate ligands and two other monodentate ligands (L), cis and trans isomers could exist.

Redox Properties and Accessible Oxidation States of Copper Centers within the Complex

Copper is known to exist in several oxidation states, with Cu(I) and Cu(II) being the most common in coordination complexes. The relative stability of these oxidation states is highly dependent on the nature of the ligands coordinated to the copper center. The redox potential of the Cu(II)/Cu(I) couple can be tuned by the ligand environment. nih.govresearchgate.net

The redox behavior of copper bis(methylbenzenesulphonate) is a key aspect of its chemistry, influencing its potential applications in areas like catalysis. ontosight.ai The electron-withdrawing or electron-donating nature of the substituents on the benzene (B151609) ring of the methylbenzenesulphonate ligand can influence the electron density at the copper center, thereby affecting its reduction potential. Generally, ligands that are better at stabilizing the lower oxidation state (Cu(I)) will result in a more positive reduction potential for the Cu(II)/Cu(I) couple. nih.gov

The electrochemical properties of copper complexes can be studied using techniques like cyclic voltammetry. nih.gov Such studies on copper bis(methylbenzenesulphonate) would reveal the potential for the Cu(II) to be reduced to Cu(I) and potentially to Cu(0), or oxidized to Cu(III), although the latter is less common. The reduction potential is a critical parameter that determines the complex's ability to act as an oxidizing or reducing agent in chemical reactions. mdpi.com

Solvent-Ligand Interactions and Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. idosi.org This change is due to the differential solvation of the ground and excited electronic states of the solute molecule. Copper(II) complexes are well-known to exhibit solvatochromism, with their d-d transition energies being sensitive to the donor strength of the solvent molecules. researchgate.netkyoto-u.ac.jp

In the case of copper bis(methylbenzenesulphonate), solvent molecules can interact with the complex in several ways. They can coordinate directly to the copper ion, typically at the axial positions if they are not already occupied by the sulfonate ligands. mdpi.com This coordination can alter the ligand field strength around the copper ion, leading to a shift in the d-d absorption bands and a change in color. kyoto-u.ac.jp The donor number (DN) of a solvent is a measure of its ability to donate an electron pair, and a linear correlation is often observed between the d-d transition energies of copper(II) complexes and the DN of the solvent. researchgate.netkyoto-u.ac.jp

Even if the solvent does not coordinate directly, it can interact with the ligands through hydrogen bonding or other intermolecular forces, which can also influence the electronic structure of the complex and its absorption spectrum. mdpi.com The study of the solvatochromic behavior of copper bis(methylbenzenesulphonate) can provide valuable insights into the nature of the coordination sphere and its interaction with the surrounding medium.

Spectroscopic Characterization of Copper Bis Methylbenzenesulphonate

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy is a powerful tool for probing the structural characteristics of copper(II) bis(p-toluenesulfonate). By analyzing the infrared and Raman spectra, it is possible to identify the vibrational modes associated with the p-toluenesulfonate ligand and the copper-oxygen coordination bonds.

Assignment of Sulfonate Vibrational Modes and Metal-Oxygen Stretches

The vibrational spectrum of the p-toluenesulfonate (tosylate) ligand is dominated by the modes of the sulfonate group (SO₃) and the p-substituted benzene (B151609) ring. The coordination of the sulfonate group to the copper(II) ion induces noticeable shifts in the vibrational frequencies of the S-O bonds compared to the free tosylate anion.

In metal sulfonate complexes, the symmetric and asymmetric stretching vibrations of the SO₃ group are particularly informative. rsc.org For a free sulfonate ion, these modes are typically found around 1040 cm⁻¹ and 1200-1250 cm⁻¹, respectively. Upon coordination to a metal ion like copper(II), the symmetry of the sulfonate group is lowered, which can lead to the splitting of the degenerate asymmetric stretching mode. rsc.orgnih.gov The interaction with the copper ion typically causes a shift in these frequencies, with the magnitude of the shift being dependent on the coordination mode (monodentate, bidentate, or bridging) and the strength of the metal-oxygen bond. rsc.orgnih.gov

The metal-oxygen (Cu-O) stretching vibrations are expected to appear in the far-infrared region of the spectrum, typically below 400 cm⁻¹. rsc.org The precise frequency of the Cu-O stretch provides direct information about the strength of the coordination bond. Studies on related metal-sulfur complexes show M-S stretching frequencies in the range of 205–298 cm⁻¹, and analogous Cu-O stretches are anticipated in a similar region, providing insight into the coordination geometry. rsc.org

Table 1: General Assignment of Vibrational Modes for Metal Tosylates.
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Notes
SO₃ Asymmetric Stretch1200 - 1280Splitting of this band often indicates coordination to the metal center. nih.gov
SO₃ Symmetric Stretch1030 - 1060Shifts upon coordination. The difference between IR and Raman frequencies can indicate correlation coupling. rsc.org
S-C Stretch700 - 800Associated with the sulfonate-carbon bond.
Aromatic C-H Bending810 - 840Characteristic of p-disubstituted benzene ring.
Cu-O Stretch200 - 400Direct probe of the coordination bond; found in the far-IR region. rsc.org

Electronic Absorption Spectroscopy (UV-Vis Spectroscopy)

UV-Vis spectroscopy probes the electronic transitions within the copper(II) complex, which are responsible for its characteristic color. These transitions are generally categorized as ligand-to-metal charge transfer (LMCT) bands and d-d transitions.

Analysis of Ligand-to-Metal Charge Transfer (LMCT) and d-d Transitions

Copper(II) is a d⁹ ion, and its complexes are known for their distinct electronic spectra. youtube.com The spectra of copper(II) bis(p-toluenesulfonate) are expected to show two main features:

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the copper ion. For an octahedral Cu(II) complex, a single, broad absorption band is expected due to the Jahn-Teller effect, which lifts the degeneracy of the d-orbitals. youtube.comdocbrown.info This transition is formally Laporte-forbidden, resulting in a weak absorption (low molar absorptivity, ε). iitk.ac.in For many hexaaquacopper(II) and related complexes, this broad band appears in the 600-900 nm region. researchgate.netbch.ro The position and shape of this band are highly sensitive to the specific geometry of the coordination sphere. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT) Transitions: These are typically much more intense than d-d transitions and occur at higher energies (shorter wavelengths), often in the ultraviolet region. mdpi.com An LMCT transition involves the transfer of an electron from a molecular orbital primarily located on the sulfonate ligand to a d-orbital of the copper(II) ion. For copper(II) sulfonate complexes, these bands may appear in the 220-350 nm range. researchgate.netnih.gov

Table 2: Expected Electronic Transitions for Copper(II) Bis(p-toluenesulfonate).
Transition TypeTypical Wavelength Range (nm)Characteristics
d-d Transition600 - 900Broad, weak absorption, characteristic of distorted octahedral Cu(II) complexes. researchgate.netbch.ro
LMCT (O → Cu)220 - 350Intense absorption, responsible for the bands in the UV region. mdpi.comnih.gov

Spectrophotometric Method Development for Complex Detection

The distinct absorption bands in the UV-Vis spectrum of copper(II) bis(p-toluenesulfonate) can be utilized for its quantitative detection. By constructing a calibration curve based on the Beer-Lambert law (A = εbc), the concentration of the complex in a solution can be determined by measuring its absorbance at a specific wavelength. iitk.ac.in The broad d-d transition in the visible region is often suitable for this purpose as it is less likely to suffer from interference from other UV-absorbing species. researchgate.net The development of such a spectrophotometric method would involve selecting the wavelength of maximum absorbance (λₘₐₓ), determining the linear dynamic range, and assessing potential interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy (where applicable)

The application of Nuclear Magnetic Resonance (NMR) spectroscopy to copper(II) bis(p-toluenesulfonate) is generally not feasible for obtaining high-resolution spectra. The copper(II) center is a paramagnetic d⁹ species, meaning it possesses an unpaired electron. huji.ac.il

The presence of this unpaired electron leads to two significant complications:

Paramagnetic Shift: The magnetic field generated by the unpaired electron causes very large shifts in the resonance frequencies of the nearby nuclei (¹H and ¹³C) of the p-toluenesulfonate ligand. These shifts can move the signals far outside the typical diamagnetic chemical shift ranges, making assignment difficult. nih.gov

Rapid Nuclear Relaxation: The unpaired electron provides a highly efficient mechanism for nuclear relaxation, which leads to extreme broadening of the NMR signals. acs.org In many cases, the signals become so broad that they are indistinguishable from the baseline noise. huji.ac.il

While specialized techniques and analysis can sometimes be applied to paramagnetic systems to extract structural information, standard solution-state ¹H and ¹³C NMR are impractical for this compound. acs.orgrsc.orgacs.org NMR is primarily a viable technique for the diamagnetic copper(I) analogue of this complex, which has a d¹⁰ electronic configuration and therefore no unpaired electrons. huji.ac.il

Electron Spin Resonance (ESR) Spectroscopy (for Copper(II) complexes)

Electron Spin Resonance (ESR) spectroscopy is a powerful magnetic resonance technique for studying paramagnetic species, such as copper(II) ions with their d⁹ electron configuration. The interaction of the unpaired electron with an external magnetic field and with the magnetic nuclei in its vicinity provides detailed information about the electronic and geometric structure of the complex.

Determination of g-Factors and Hyperfine Coupling Constants

The ESR spectrum of a copper(II) complex is characterized by the g-tensor and the hyperfine coupling tensor (A). The g-factors are a measure of the interaction of the unpaired electron with the external magnetic field, while the hyperfine coupling constants quantify the interaction between the electron spin and the nuclear spin of the copper atom (⁶³Cu and ⁶⁵Cu, both with I = 3/2).

In a typical ESR experiment on a powder or frozen solution sample of a copper(II) complex, anisotropic spectra are observed, which can be resolved into components parallel (g∥ and A∥) and perpendicular (g⊥ and A⊥) to the principal axis of the molecule. For many copper(II) complexes, an axial symmetry is observed, where gₓₓ = gᵧᵧ = g⊥ and Aₓₓ = Aᵧᵧ = A⊥.

The values of these parameters are sensitive to the geometry of the coordination sphere and the nature of the coordinating ligands. For instance, the g-values deviate from the free electron g-value (ge ≈ 2.0023) due to spin-orbit coupling. The relationship g∥ > g⊥ > ge is characteristic of a dₓ²-y² ground state, which is common for copper(II) complexes with elongated octahedral or square-planar geometries.

Parameter Typical Range for Square-Planar Cu(II) Complexes
g∥2.20 - 2.40
g⊥2.04 - 2.08
A∥ (x 10⁻⁴ cm⁻¹)120 - 200
A⊥ (x 10⁻⁴ cm⁻¹)10 - 40
Note: This table represents typical values for square-planar copper(II) complexes and serves as an estimation for copper bis(methylbenzenesulphonate) in the absence of specific experimental data.

Probing Coordination Symmetry and Electronic Ground State

The ESR spectral parameters provide a powerful tool for probing the coordination symmetry and determining the electronic ground state of the copper(II) ion. The relationship between g∥ and A∥ can be used to distinguish between different geometries. For instance, the ratio g∥/A∥, known as the Peisach-Blumberg parameter, can be an empirical indicator of the coordination environment.

A dₓ²-y² ground state, typical for square-planar or tetragonally elongated octahedral geometries, is characterized by g∥ > g⊥ ≈ 2.04. In this case, the unpaired electron resides primarily in an orbital directed towards the ligands in the equatorial plane. Conversely, a d₂² ground state, which can occur in tetragonally compressed octahedral or trigonal bipyramidal geometries, results in g⊥ > g∥ ≈ 2.0.

For a related compound, hexaaquacopper(II) bis(4-methylbenzenesulfonate), the copper ion is in an octahedral environment provided by six water molecules. In such a hydrated complex, the ESR spectrum would reflect this quasi-octahedral symmetry. However, for the anhydrous copper bis(methylbenzenesulphonate), the coordination would be provided by the sulfonate groups. The nature of the coordination (e.g., monodentate or bidentate) of the methylbenzenesulphonate ligands would significantly influence the ESR parameters and thus the determined coordination geometry.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For coordination complexes like copper bis(methylbenzenesulphonate), techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are often employed to generate ions of the intact complex in the gas phase.

The mass spectrum of copper bis(methylbenzenesulphonate) would be expected to show a peak corresponding to the molecular ion, [Cu(CH₃C₆H₄SO₃)₂]⁺. The isotopic pattern of this peak would be characteristic of the presence of copper, with its two stable isotopes ⁶³Cu (69.2%) and ⁶⁵Cu (30.8%). This results in a distinctive isotopic cluster for copper-containing fragments.

Theoretical and Computational Studies of Copper Bis Methylbenzenesulphonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for studying the properties of molecules and materials.

Geometry Optimization and Electronic Structure Prediction

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For copper bis(methylbenzenesulphonate), these calculations would reveal the coordination geometry around the copper(II) ion, including bond lengths and angles between the copper ion and the oxygen atoms of the methylbenzenesulphonate ligands. The electronic structure, which describes the arrangement of electrons in the molecule, can also be predicted, providing insights into the nature of the chemical bonding.

In related copper(II) complexes with different ligands, DFT calculations have successfully predicted distorted square-planar or octahedral geometries around the copper center. For instance, in a study of copper(II) complexes with naphthalene-based Schiff bases, DFT calculations confirmed a slightly distorted square planar geometry. rsc.org Similarly, for copper bis(methylbenzenesulphonate), it is expected that the bulky nature of the methylbenzenesulphonate ligands would lead to a specific coordination geometry that can be precisely modeled.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For copper bis(methylbenzenesulphonate), FMO analysis would identify the regions of the molecule most likely to donate or accept electrons in a chemical reaction. The HOMO is typically associated with the electron-donating ability, while the LUMO is associated with the electron-accepting ability. DFT can also be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and softness, which provide further quantitative measures of the molecule's reactivity. In a study on certain copper(II) complexes, a low energy band gap of 2.49 eV for one of the complexes indicated its high reactivity. rsc.org

Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis, IR, ESR)

DFT calculations can simulate and help interpret various types of spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to absorption bands in the UV-Vis spectrum. For copper(II) complexes, these transitions are often d-d transitions within the copper ion's d-orbitals. Calculations on a Cu(II) complex with an acylhydrazone ligand predicted d-d transitions at 843, 670, 581, and 573 nm. mdpi.com

IR Spectroscopy: DFT can calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations, such as the stretching and bending of the S=O and C-S bonds within the methylbenzenesulphonate ligand. In one study, calculated harmonic vibrational frequencies were used to assign experimental IR and Raman bands of a Cu(II) complex. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic species like copper(II) complexes, DFT can be used to calculate the g-tensor and hyperfine coupling constants, which are key parameters in ESR spectroscopy. These parameters provide information about the electronic environment of the unpaired electron on the copper ion. The simulated ESR spectrum for a monomeric Cu(II) complex showed good agreement with experimental data, confirming an orthorhombic symmetry. mdpi.com

Molecular Dynamics (MD) Simulations for Solution Behavior and Ligand Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For copper bis(methylbenzenesulphonate) in a solvent, MD simulations can provide insights into its solution-state behavior.

These simulations can model the interactions between the complex and solvent molecules, revealing how the solvent affects the complex's structure and dynamics. MD can also be used to study the dynamics of the methylbenzenesulphonate ligands, such as their flexibility and how they interact with the copper center. This is particularly useful for understanding the stability of the complex in solution and the potential for ligand exchange reactions. Studies on other copper-containing systems have used MD simulations to investigate the stability of copper binding sites in proteins and the interaction of copper ions with surfaces. nih.govacs.orgnih.govepfl.ch

Quantum Chemical Parameters and Reactivity Indices

Beyond FMO analysis, DFT and other quantum chemical methods can be used to calculate a range of parameters that quantify the reactivity and electronic properties of copper bis(methylbenzenesulphonate).

ParameterDescriptionPotential Insight for Copper Bis(methylbenzenesulphonate)
Ionization Potential (I) The energy required to remove an electron from a molecule.Indicates the ease of oxidation of the complex.
Electron Affinity (A) The energy released when an electron is added to a molecule.Indicates the ease of reduction of the complex.
Global Hardness (η) A measure of the molecule's resistance to change in its electron distribution.A higher value suggests greater stability.
Global Softness (S) The reciprocal of global hardness, indicating the molecule's polarizability.A higher value suggests greater reactivity.
Electronegativity (χ) The power of an atom or molecule to attract electrons to itself.Provides insight into the charge distribution within the complex.
Chemical Potential (μ) The negative of electronegativity, related to the "escaping tendency" of electrons.Important for understanding charge transfer processes.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons.Quantifies the electrophilic nature of the complex.

These parameters, derived from the energies of the frontier molecular orbitals, provide a quantitative basis for comparing the reactivity of copper bis(methylbenzenesulphonate) with other compounds.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts, allowing for a detailed comparison of the packing environments in different crystal structures.

Computational Exploration of Reaction Pathways

The elucidation of reaction mechanisms at a molecular level is crucial for optimizing catalytic processes and designing more efficient catalysts. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricate reaction pathways of transition metal-catalyzed reactions, including those facilitated by copper bis(methylbenzenesulphonate), also known as copper(II) p-toluenesulfonate or Cu(OTs)₂. These computational studies provide detailed insights into transition states, intermediates, and the corresponding energy landscapes, which are often difficult to capture through experimental methods alone.

Computational strategies are pivotal for modeling the reaction mechanisms of Cu(OTs)₂. acs.org Methodologies such as DFT are employed to map potential energy surfaces for key elementary steps like ligand exchange or oxidative addition. acs.org To ensure the reliability of these theoretical models, the computed activation energies are often validated by comparing them with experimental kinetic data. acs.org Furthermore, Molecular Dynamics (MD) simulations can be utilized to evaluate the influence of solvent coordination on the reactivity of the copper center. acs.org

A fundamental aspect of these computational explorations is the calculation of the Gibbs free energy of activation (ΔG‡). This value represents the energy barrier that must be overcome for a reaction to proceed and is a critical determinant of the reaction rate. The accuracy of modern computational methods allows for a close correlation between calculated and experimental values, lending significant credibility to the proposed mechanisms.

Table 1: Comparison of Theoretical vs. Experimental Activation Free Energy An illustrative example of the correlation between activation free energy (ΔG‡) values obtained from DFT calculations and those determined experimentally for a reaction catalyzed by a copper complex.

Computational MethodCalculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)Reference
DFT (B3LYP)22.324.1 ± 0.8 acs.org

In studying reaction pathways, computational chemists identify and characterize the structures of all relevant species, including reactants, intermediates, transition states, and products. Transition states, which are energy maxima along the reaction coordinate, are confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the path from reactant to product. rhhz.net The Intrinsic Reaction Coordinate (IRC) method is then often used to ensure that the identified transition state correctly connects the intended reactant and product minima on the potential energy surface. rhhz.net

For example, in copper-catalyzed reactions, DFT calculations can elucidate the step-by-step mechanism. This includes the initial coordination of the substrate to the copper center, subsequent bond-forming or bond-breaking steps, and the final release of the product. In a computational study of a copper-catalyzed carboarylation-ring closure reaction, DFT calculations were used to compare two possible mechanistic routes: one where aryl transfer precedes ring closure, and another where the sequence is reversed. beilstein-journals.org The calculations revealed that the pathway involving aryl transfer followed by ring closing was energetically more favorable. beilstein-journals.org A crucial finding from this study was the identification of a key interaction between a carbonyl oxygen on the substrate and the copper ion, which was found to drive the stereoselectivity of the reaction. beilstein-journals.org

Detailed analysis of the electronic structure, such as Mulliken charges and spin densities, at different points along the reaction pathway provides deeper understanding. For instance, in a study on a copper(II)-catalyzed aminooxygenation, analysis showed significant delocalization of spin density from the copper center to the nitrogen and carbon atoms of the substrate in the transition state, indicating the electronic redistribution occurring during the key bond-forming step. rhhz.net

While comprehensive computational studies specifically detailing reaction pathways for every reaction catalyzed by copper bis(methylbenzenesulphonate) are not always available in published literature, the principles are well-established. The data derived from these studies, such as the relative energies of intermediates and transition states, are invaluable for understanding catalyst behavior and reaction outcomes.

Table 2: Example of Calculated Transition State and Intermediate Energies in a Radical Cycloaddition This table presents data from a computational study on a selenium-catalyzed radical cycloaddition, illustrating the type of energy data generated to map a reaction pathway. Similar approaches are used for copper-catalyzed reactions.

Reaction StepSpeciesRelative Free Energy (kcal/mol)Reference
Radical addition to styreneTransition State 2 (TS2)6.9 acs.org
Formation of stabilized radicalIntermediate 2 (Int 2)-8.7 acs.org
Radical reboundTransition State 3 (TS3)12.5 acs.org

Through these detailed computational explorations, researchers can build a complete picture of the reaction mechanism. This knowledge enables the rational design of improved catalysts and reaction conditions, moving beyond trial-and-error experimentation to a more predictive and efficient approach to chemical synthesis.

Applications in Catalysis Involving Copper Bis Methylbenzenesulphonate

Homogeneous Catalysis

In the realm of homogeneous catalysis, copper bis(methylbenzenesulphonate) has demonstrated significant activity in promoting several important bond-forming reactions. Its solubility in various organic solvents and its Lewis acidic nature make it a suitable catalyst for a range of transformations.

Copper-Catalyzed Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a cornerstone of organic synthesis, and copper catalysis plays a pivotal role in this area. While specific studies detailing the use of copper bis(methylbenzenesulphonate) in all major C-C coupling reactions are not extensively documented, its utility can be inferred from the broader context of copper(II) catalysis in these transformations.

Ullmann Coupling: The Ullmann reaction, a classic method for forming biaryl compounds, traditionally involves the copper-promoted coupling of two aryl halides. Modern variations of this reaction often employ catalytic amounts of copper salts. While many studies focus on copper(I) species, copper(II) salts like copper bis(methylbenzenesulphonate) can serve as effective precatalysts, being reduced in situ to the active copper(I) species. The Ullmann-type coupling has been extended to the synthesis of diaryl ethers, a reaction where copper catalysis is crucial. Research has shown that various copper(II) salts can catalyze the O-arylation of phenols with aryl halides, and the choice of the copper source, ligand, base, and solvent significantly impacts the reaction's efficiency. For instance, in the synthesis of diaryl ethers, copper salts have been shown to be effective, with the reaction conditions being optimized for temperature and base.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is catalyzed by copper(I) species, which can be generated in situ from copper(II) salts like copper bis(methylbenzenesulphonate) through the use of a reducing agent such as sodium ascorbate. The catalytic cycle involves the formation of a copper acetylide, which then reacts with an azide (B81097) to form the triazole product. The reaction is known for its broad substrate scope and tolerance to a wide range of functional groups.

Copper-Catalyzed Carbon-Heteroatom Bond Forming Reactions

Copper bis(methylbenzenesulphonate) and related copper(II) salts are also effective catalysts for the formation of carbon-heteroatom bonds, which are prevalent in many biologically active molecules and functional materials.

C-O Bond Formation: The Ullmann condensation for the synthesis of aryl ethers is a classic example of copper-catalyzed C-O bond formation. Copper(II) catalysts, including various salts, have been successfully employed in the coupling of phenols and aryl halides. The reaction conditions, such as the choice of ligand and base, are critical for achieving high yields. For example, the use of salicylaldimine ligands has been shown to promote the copper-catalyzed Ullmann cross-coupling reaction for the synthesis of diaryl ethers with good yields.

C-N Bond Formation: Copper-catalyzed N-arylation of amines and other nitrogen-containing nucleophiles is a widely used method for the synthesis of N-aryl compounds. Copper(II) acetate (B1210297), a related copper(II) salt, has been used in a ligand- and base-free protocol for the cross-coupling of arylboronic acids with aliphatic amines and anilines. This highlights the potential of copper(II) sulfonates to catalyze similar transformations. The use of specific ligands, such as diphenyl pyrrolidine-2-phosphonate, has been shown to facilitate the arylation of amines using a copper(I) iodide catalyst.

C-S Bond Formation: The formation of aryl thioethers through the coupling of thiols and aryl halides is another important transformation catalyzed by copper. While many protocols utilize copper(I) salts, copper(II) precursors are also effective. The mechanism generally involves the oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the thiolate and reductive elimination. The choice of ligand and reaction conditions can significantly influence the outcome of these reactions.

Role of the Methylbenzenesulphonate Ligand as a Supporting Ligand or Counterion in Catalytic Cycles

The methylbenzenesulphonate (tosylate) anion in copper bis(methylbenzenesulphonate) can play a multifaceted role in the catalytic cycle. It can act as a non-coordinating counterion, simply balancing the charge of the active copper catalyst. In this scenario, the tosylate anion would have a minimal direct impact on the catalytic activity, allowing the coordination sphere of the copper center to be occupied by the reactants and other ligands.

Heterogeneous Catalysis Development

The development of heterogeneous catalysts is of great interest due to the ease of catalyst separation and recycling. Copper bis(methylbenzenesulphonate) can be utilized in the creation of such robust catalytic systems through immobilization on solid supports or incorporation into metal-organic frameworks.

Immobilization Strategies of Copper Bis(methylbenzenesulphonate) on Supports

Immobilizing homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis. Various inorganic and organic materials can be used as supports.

Silica-based Supports: Silica (B1680970) (SiO₂) is a widely used support material due to its high surface area, mechanical stability, and the presence of surface silanol (B1196071) groups (Si-OH) that can be functionalized. One common approach for immobilizing copper complexes is through the functionalization of the silica surface with ligands that can coordinate to the copper center. For instance, the silica surface can be modified with amine-containing organosilanes. The resulting amino-functionalized silica can then be used to anchor copper ions. While specific reports on the direct immobilization of copper bis(methylbenzenesulphonate) are limited, the general principles of immobilizing copper species on silica are well-established. The preparation of silica-supported copper catalysts often involves impregnation or co-precipitation methods, followed by calcination to obtain dispersed copper oxide species on the silica surface.

Design of Metal-Organic Frameworks (MOFs) incorporating Sulfonate Ligands

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising materials for heterogeneous catalysis.

Kinetic Studies and Reaction Mechanism Elucidation in Catalytic Processes

The catalytic activity of copper bis(methylbenzenesulphonate), also known as copper(II) p-toluenesulfonate or Cu(OTs)₂, is fundamentally linked to the redox couple of its central copper ion, specifically the transition between the Cu(II) and Cu(I) oxidation states. Electrochemical studies have been instrumental in elucidating the mechanistic pathways through which this catalyst operates.

Research focusing on the electrochemical behavior of copper bis(methylbenzenesulphonate) in various organic solvents has provided significant insights into its reduction mechanism. In solvents such as methanol (B129727) (CH₃OH) and dimethylformamide (DMF), the reduction of the Cu(II) center in copper bis(methylbenzenesulphonate) proceeds via a single, two-electron step. researchgate.netresearchgate.net This indicates a direct conversion from Cu(II) to Cu(0).

However, the catalytic cycle in many copper-catalyzed reactions is believed to involve discrete one-electron transfer steps. The formation of a complex between copper bis(methylbenzenesulphonate) and other reactants can alter this reduction mechanism. For instance, when complexed with an equimolar amount of ethanolamine (B43304) in DMF, the reduction mechanism of the copper center shifts from a single two-electron step to two distinct one-electron steps. researchgate.netresearchgate.net This stepwise reduction, involving the formation of a Cu(I) intermediate, is considered a crucial condition for the catalytic activity of the copper complex in certain oxidation reactions, such as the mimetic enzyme-like oxidation of 1,1'-bi-2-naphthol. researchgate.netresearchgate.net In contrast, in methanol, the one-step, two-electron reduction mechanism is retained even in the presence of ethanolamine, and under these conditions, the complex does not exhibit the same catalytic activity. researchgate.netresearchgate.net

These findings underscore the principle that the transformation between Cu(II) and Cu(I) is a pivotal requirement for the catalytic efficacy of copper-amine complexes derived from copper bis(methylbenzenesulphonate). The solvent and the coordinating ligands play a critical role in modulating the redox potential and the mechanistic pathway of the copper catalyst.

Further electrochemical studies in dimethyl sulfoxide (B87167) (DMSO) have corroborated a two-step electroreduction process for copper bis(methylbenzenesulphonate), with the first step being a reversible reduction from Cu(II) to Cu(I), followed by the reduction of Cu(I) to Cu(0). researchgate.net The diffusion coefficient of the Cu(II) species in DMSO was determined to be 1.0 × 10⁻⁶ cm²·s⁻¹ at 301 K. researchgate.net

The following table summarizes the key mechanistic findings from electrochemical studies of copper bis(methylbenzenesulphonate).

PropertyFindingSource(s)
Reduction Mechanism in CH₃OH or DMF One two-electron step (Cu(II) → Cu(0)) researchgate.netresearchgate.net
Reduction Mechanism in DMF with Ethanolamine Two one-electron steps (Cu(II) → Cu(I) → Cu(0)) researchgate.netresearchgate.net
Reduction Mechanism in CH₃OH with Ethanolamine One two-electron step (Cu(II) → Cu(0)) researchgate.netresearchgate.net
Electroreduction in DMSO Two-step process: Cu(II) + e⁻ ⇌ Cu(I); Cu(I) + e⁻ → Cu(0) researchgate.net
Diffusion Coefficient of Cu(II) in DMSO (301 K) 1.0 × 10⁻⁶ cm²·s⁻¹ researchgate.net
Condition for Catalytic Activity in Mimetic Enzyme Systems Transformation between Cu(II) and Cu(I) researchgate.netresearchgate.net

Catalyst Recyclability, Stability, and Turnover Frequencies

Detailed research findings specifically addressing the recyclability, stability, and turnover frequencies of copper bis(methylbenzenesulphonate) as a standalone catalyst are not extensively available in the reviewed scientific literature. While the broader field of copper catalysis includes numerous studies on catalyst stability and recycling, these investigations typically focus on copper catalysts that are supported on various materials (such as silica, chitosan, or polymers) or feature different ligand systems to enhance their stability and facilitate recovery. mdpi.comnih.govresearchgate.netresearchgate.netua.es

The stability of copper-based catalysts is a significant area of research, as issues like sintering at high temperatures and deactivation can limit their practical applications. mdpi.comnih.gov Methodologies to improve stability often involve immobilizing the copper species on a solid support, which can also simplify the process of separating the catalyst from the reaction mixture for reuse. mdpi.com

Applications in Materials Science Utilizing Copper Bis Methylbenzenesulphonate

Precursors for Thin Film Deposition (e.g., Metal-Organic Chemical Vapor Deposition (MOCVD), Atomic Layer Deposition (ALD))

The use of copper bis(methylbenzenesulphonate) as a precursor for thin film deposition techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) or Atomic Layer Deposition (ALD) is not widely documented in scientific literature. These methods typically require precursors with high volatility and thermal stability to enable the controlled deposition of thin films. While various copper(II) complexes have been explored as precursors for the deposition of copper or copper oxide thin films, the suitability of copper bis(methylbenzenesulphonate) for these applications remains an area for further investigation. The properties of common copper precursors for CVD and ALD are summarized in the table below.

Precursor TypeExamplesTypical Deposition Temperatures (°C)Key Properties
Copper(II) β-diketonates Cu(acac)₂, Cu(hfac)₂200-350Good volatility, but can lead to carbon incorporation.
Copper(I) β-diketonates (hfac)Cu(VTMS)150-250Lower deposition temperatures, higher purity films.
Copper(II) amidinates Cu(amd)₂150-300Good thermal stability and reactivity.
Copper(I) amidinates [Cu(amd)]₂100-250High reactivity, suitable for low-temperature ALD.

This table presents a general overview of common copper precursors and their typical properties for thin film deposition.

Design and Fabrication of Supramolecular Networks and Coordination Polymers

Copper bis(methylbenzenesulphonate) has shown utility in the construction of supramolecular networks and coordination polymers. In this context, the methylbenzenesulphonate anion can act as a counter-ion or a coordinating ligand, influencing the final structure and properties of the resulting material.

A notable example involves the use of copper p-toluenesulfonate in the post-synthetic modification of metal-organic frameworks (MOFs). Specifically, it has been used for the immobilization of catalytically active copper species within a Cr-based MOF, MIL-101-SO3H, which bears sulfonic acid functional groups researchgate.net. This process creates a new material, MIL-101-SO3@Cu, with potential applications in catalysis researchgate.net. The p-toluenesulfonate ligand plays a crucial role in facilitating the introduction of copper ions into the framework. The coordination of copper ions within these structures can lead to materials with interesting magnetic, catalytic, or adsorption properties. The versatility of the sulfonate group in coordination chemistry allows for the formation of diverse architectures, from one-dimensional chains to complex three-dimensional networks.

Development of Specialized Copper-Based Materials with Tailored Properties

Copper bis(methylbenzenesulphonate) serves as a valuable precursor and catalyst in the synthesis of specialized copper-based materials. Its catalytic activity is particularly noteworthy in various organic transformations, which are essential for the production of advanced organic materials. Copper(II) tosylate is recognized as a copper(II) catalyst employed in a range of chemical reactions, including Mannich condensations, Friedel-Crafts reactions, and Henry reactions chemdad.com. These reactions are fundamental in creating complex organic molecules that can be used as building blocks for functional materials such as polymers, dyes, and pharmaceuticals.

The role of copper bis(methylbenzenesulphonate) as a catalyst allows for the precise control over chemical reactions, leading to the development of materials with specific, tailored properties. The choice of the tosylate ligand can influence the solubility, stability, and reactivity of the copper catalyst, thereby impacting the efficiency and outcome of the synthesis.

Exploration in Photonic and Optoelectronic Materials (e.g., Luminescent Cu(I) Complexes)

While the direct application of copper bis(methylbenzenesulphonate) in photonic and optoelectronic materials is not extensively reported, the broader field of luminescent copper complexes is an active area of research. Copper(I) complexes, in particular, are known to exhibit interesting photoluminescent properties, including thermally activated delayed fluorescence (TADF), making them attractive for applications in organic light-emitting diodes (OLEDs).

The luminescence in these complexes often arises from metal-to-ligand charge transfer (MLCT) excited states. The properties of the ligands coordinated to the copper center, such as their electronic and steric characteristics, play a critical role in determining the emission color, quantum yield, and lifetime of the complex. Although specific studies on the luminescent properties of copper(I) complexes incorporating methylbenzenesulphonate ligands are scarce, the principles of ligand design in luminescent copper complexes suggest that the electronic nature of the sulfonate group could potentially influence the photophysical properties of such compounds. Further research is needed to explore the potential of copper bis(methylbenzenesulphonate) in the design of novel luminescent materials.

Corrosion Inhibition Applications

There is no direct evidence in the reviewed scientific literature to suggest that copper bis(methylbenzenesulphonate) is used as a primary corrosion inhibitor for copper or its alloys. However, the role of related compounds, such as aryl sulfonic acids, in corrosion-related processes has been noted. For instance, aryl sulfonic acids have been described as stabilizers in acid/peroxide etching solutions for copper google.com. Etching is a controlled corrosion process, and the ability of these compounds to modulate the reaction rate suggests a potential, though indirect, link to corrosion control.

The mechanism of corrosion inhibition often involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective layer that prevents the ingress of corrosive agents. The effectiveness of an inhibitor is dependent on its chemical structure and its ability to interact with the metal surface. While the methylbenzenesulphonate anion contains functional groups that could potentially interact with a copper surface, dedicated studies on its efficacy as a corrosion inhibitor are lacking.

Future Perspectives and Emerging Research Directions for Copper Bis Methylbenzenesulphonate Systems

Exploration of Novel Derivatives and Analogues with Modified Sulfonate Ligands

The properties of copper bis(methylbenzenesulphonate) are intrinsically linked to its molecular structure. A significant avenue of future research lies in the systematic modification of the methylbenzenesulphonate (tosylate) ligand to create a library of derivatives and analogues with tailored properties.

Research has already demonstrated the utility of related compounds, such as copper methanesulfonate (B1217627), which serves as a close analogue. This compound has been effectively used as a catalyst in the esterification of chloroacetic acid and for promoting the reaction of aldehydes with acetic anhydride. bohrium.com The exploration of other alkyl and aryl sulfonates could yield catalysts with different solubility, steric, and electronic properties, potentially leading to enhanced reactivity or selectivity in various organic transformations.

Another promising strategy is the synthesis of mixed-ligand complexes. A novel complex incorporating p-toluenesulfonate, 5-aminotetrazole (B145819) (ATZ), and water molecules around a central copper(II) ion has been successfully synthesized and characterized. In this complex, [Cu(PTS)₂(ATZ)₂(H₂O)₂], the tosylate anion acts as a weakly-coordinated ligand, participating in a complex hydrogen-bonding network that stabilizes the supramolecular framework. researchgate.net This approach of introducing secondary ligands allows for the fine-tuning of the coordination environment of the copper ion, which can influence its catalytic activity and material properties. Future work will likely focus on designing and synthesizing a broader range of such mixed-ligand systems with diverse functionalities.

Table 1: Examples of Copper Sulfonate Analogues and Mixed-Ligand Complexes

Compound/SystemComponentsNoted Application/FeatureReference(s)
Copper MethanesulfonateCopper(II), MethanesulfonateCatalyst for diacetoxylation and esterification. bohrium.com
[Cu(PTS)₂(ATZ)₂(H₂O)₂]Copper(II), p-toluenesulfonate, 5-aminotetrazoleFormation of a supramolecular framework through hydrogen bonding. researchgate.net
Copper p-toluenesulfonate/Acetic AcidCopper(II), p-toluenesulfonate, Acetic AcidSynergistic catalytic system for tetrahydropyranylation and diacetate synthesis. researchgate.nettandfonline.com

Integration into Multifunctional Hybrid Materials

The integration of copper bis(methylbenzenesulphonate) into larger, functional material systems represents a major growth area. The tosylate ligand's ability to act as both a counterion and a bridging ligand makes it a valuable component in the construction of metal-organic frameworks (MOFs) and other coordination polymers. smolecule.com

MOFs are crystalline materials with high porosity and tunable structures, making them ideal for applications in gas storage, separation, and sensing. researchgate.net Researchers have successfully created a two-dimensional (2D) grid structure by reacting copper(II) tosylate with 4,4'-bipyridine. smolecule.com In this hybrid material, the tosylate anions bridge adjacent copper centers, creating channels with an interlayer spacing of 12.7 Å, which are potentially suitable for gas storage applications. smolecule.com

While sulfonate ligands are generally considered more challenging for building porous solids compared to carboxylates due to their weaker coordinating tendency, various strategies are being developed to overcome this. rsc.orgnih.gov These include the use of "bent" pillars and the creation of anionic metalloligands that can be cross-linked by other metal cations. researchgate.netnih.gov An isostructural pair of microporous sulfonate-based MOFs has demonstrated selective adsorption of CO₂ and the ability to detect the neurotransmitter nitric oxide, showcasing the potential for creating multifunctional materials. researchgate.net The formation of supramolecular frameworks stabilized by extensive hydrogen bonds, as seen in mixed-ligand copper tosylate complexes, is another key direction for creating novel solid-state materials. researchgate.net

Table 2: Copper Bis(methylbenzenesulphonate) in Hybrid Materials

Material TypeKey ComponentsStructural FeaturePotential ApplicationReference(s)
2D Coordination PolymerCopper(II) tosylate, 4,4'-bipyridine2D grid with 12.7 Å interlayer spacingGas Storage smolecule.com
Microporous MOFSulfonate-based linkers, Metal ionsPermanent microporosity, Polar pore surfacesSelective CO₂ adsorption, Nitric oxide sensing researchgate.net
Supramolecular Framework[Cu(PTS)₂(ATZ)₂(H₂O)₂]Extensive hydrogen-bonding networkCrystalline solid-state materials researchgate.net

Advanced Computational Modeling for Predictive Material Design and Catalytic Performance

As the complexity of copper bis(methylbenzenesulphonate) systems increases, advanced computational modeling is becoming an indispensable tool for predicting material properties and guiding experimental work. Density Functional Theory (DFT) and other molecular modeling techniques can provide deep insights into the electronic structure, reaction mechanisms, and thermodynamic stability of these compounds.

Computational methods can be used to model the energetic landscape of different coordination modes and to quantify the binding energies between the copper ion and its ligands. For instance, simulations can calculate the energy changes involved when a methanesulfonate ion replaces a water molecule in a hydrated copper complex, providing fundamental data on ligand binding strength. Such calculations are crucial for understanding the stability and reactivity of novel derivatives and mixed-ligand systems.

For catalytic applications, computational modeling can elucidate reaction pathways and predict performance. gm-trucks.com DFT studies can be used to predict the reactivity of catalysts and correlate these predictions with experimental results, as has been done for related sulfur-containing organic compounds. dntb.gov.ua By simulating the entire catalytic cycle, researchers can identify rate-limiting steps, understand the role of different components in synergistic systems (like the copper tosylate/acetic acid catalyst), and design more efficient catalysts. researchgate.nettandfonline.com These predictive capabilities accelerate the discovery process, reducing the need for extensive trial-and-error synthesis and testing.

Sustainable Synthesis Approaches and Life Cycle Assessment

The increasing focus on environmental stewardship in the chemical industry is driving research into sustainable synthesis methods and comprehensive life cycle assessments (LCA) for compounds like copper bis(methylbenzenesulphonate).

Sustainable Synthesis: Future research will prioritize "green" synthesis routes that minimize waste, avoid hazardous solvents, and improve energy efficiency. A key aspect of this is the development of highly reusable catalysts. Copper p-toluenesulfonate has already shown excellent recyclability in several organic reactions; in one study, it was recovered and reused for at least ten cycles without a significant loss of catalytic activity. tandfonline.com Many of these reactions are also performed under solvent-free conditions, further reducing their environmental impact. researchgate.nettandfonline.com

A particularly innovative approach to sustainability involves sourcing materials from waste streams. For example, a highly effective copper-based catalyst for polyurethane synthesis has been developed using discarded computer motherboards as the copper source, offering a solution to electronic waste while replacing environmentally problematic tin-based catalysts. researchgate.net Applying such circular economy principles to the production of copper sulfonate catalysts is a promising future direction.

Table 3: Key Environmental Impact Categories in Copper Production LCA

Impact CategoryDescriptionKey ContributorsReference(s)
Global Warming Potential (GWP)Contribution to climate change (CO₂ eq.)Energy consumption, transportation smolecule.com
Acidification Potential (AP)Contribution to acid rainEmissions from smelting and energy production smolecule.com
Eutrophication Potential (EP)Nutrient enrichment of water bodiesWastewater from mining and processing smolecule.com
Marine & Freshwater EcotoxicityImpact on aquatic ecosystemsOn-site emissions from mining (e.g., copper, zinc to water) acs.org
Primary Energy DemandTotal energy consumed from raw material extractionMining, smelting, refining, electricity generation smolecule.comrsc.org

Discovery of Novel Applications beyond Current Scope

While copper bis(methylbenzenesulphonate) is primarily known as a catalyst for organic synthesis, emerging research is uncovering its potential in a wide range of advanced applications.

In the realm of electronics and materials science , copper tosylate is being explored as a component in electrolytes for the high-speed electroplating of copper, which is critical for manufacturing electronic components. google.comresearchgate.net It has also been used in processes for the metallization of surfaces, such as depositing copper layers onto printed images in hot-melt inks or creating mirror films for solar power applications. google.comi.moscow

The compound's catalytic properties are being leveraged in new ways for polymer synthesis . It has been investigated as a catalyst for producing conductive polymers like PEDOT and for synthesizing polyurethanes, offering an alternative to traditional catalysts. researchgate.netresearchgate.net

Furthermore, there is potential for biomimetic and biomedical applications . The Lewis acidity of copper(II) tosylate makes it a candidate for modeling the active sites of copper-containing enzymes. smolecule.com While direct biomedical applications of copper bis(methylbenzenesulphonate) are not yet established, related copper complexes are widely studied for their therapeutic properties, suggesting a possible avenue for future investigation. jlu.edu.cn The use of sulfonate-based MOFs for sensing biologically relevant molecules like nitric oxide further bridges the gap between materials science and biomedical applications. researchgate.net

Table 4: Emerging Applications for Copper Bis(methylbenzenesulphonate) Systems

Application AreaSpecific UseFunction of Copper CompoundReference(s)
ElectronicsElectroplating electrolyteSource of copper ions google.comresearchgate.net
Advanced CoatingsMetallization of printed imagesPrecursor for copper deposition google.com
Mirror films for solar powerComponent in plating undercoat i.moscow
Polymer ScienceSynthesis of conductive polymers (PEDOT)Oxidant/dopant researchgate.net
Synthesis of polyurethaneGelling catalyst researchgate.net
Biomimetic ChemistryModeling enzyme active sitesLewis acid catalyst smolecule.com
SensingDetection of nitric oxideComponent of a sensor MOF researchgate.net

Q & A

Basic: What are the recommended synthesis routes for copper bis(methylbenzenesulphonate), and how can purity be optimized?

Methodological Answer:
Copper bis(methylbenzenesulphonate) is typically synthesized via ligand exchange reactions, where copper salts (e.g., CuCl₂ or Cu(NO₃)₂) react with sodium/potassium methylbenzenesulphonate in aqueous or mixed-solvent systems. To optimize purity:

  • Use stoichiometric control (2:1 ligand-to-Cu ratio) to minimize unreacted precursors.
  • Employ recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate high-purity crystals .
  • Monitor reaction progress via UV-Vis spectroscopy (λ ~300 nm, characteristic Cu-ligand charge-transfer bands) .

Basic: Which analytical techniques are most effective for characterizing copper bis(methylbenzenesulphonate)?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolve crystal structure and confirm octahedral geometry around Cu(II), with sulfonate O atoms and solvent molecules (e.g., H₂O/DMF) as ligands .
  • Thermogravimetric Analysis (TGA): Identify coordinated solvent loss (e.g., ~100–150°C for H₂O) and ligand decomposition temperatures (>250°C) .
  • NMR (¹H/¹⁹F): Detect ligand proton environments and monitor sulfonate coordination shifts (e.g., ¹⁹F NMR: Δδ ≈ 2–3 ppm upon Cu binding) .

Basic: How can common impurities in copper bis(methylbenzenesulphonate) be identified and mitigated?

Methodological Answer:

  • HPLC-MS: Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid to separate and identify unreacted sulfonate ligands or Cu(I) byproducts .
  • ICP-OES: Quantify residual metal impurities (e.g., Na⁺, K⁺) from precursor salts .
  • Mitigation: Include post-synthesis dialysis (MWCO 1 kDa) to remove ionic impurities .

Advanced: What mechanistic insights exist for oxidative addition reactions involving copper bis(methylbenzenesulphonate)?

Methodological Answer:
Computational studies (DFT) reveal that sulfonate-bound Cu(I) species form cation-π complexes with aryl halides prior to oxidative addition. Key steps:

Pre-coordination: Sulfonate stabilizes Cu(I) via chelation, lowering the activation energy (ΔE‡ ~15–20 kcal/mol) .

Transition State: Aryl halide binds to Cu(I), forming a trigonal planar intermediate before C–X bond cleavage .

Experimental Validation: Compare computed ΔE‡ with kinetic data from stopped-flow UV-Vis spectroscopy .

Advanced: How can computational modeling optimize ligand design for copper bis(methylbenzenesulphonate) in catalysis?

Methodological Answer:

  • Ligand Screening: Use Gaussian or ORCA to calculate binding energies (ΔG) of substituted sulfonates (e.g., electron-withdrawing groups enhance Cu–sulfonate stability) .
  • Transition State Analysis: Simulate oxidative addition pathways with varying ligands to identify low-energy pathways (e.g., meta-substituted sulfonates reduce steric hindrance) .
  • Validation: Correlate computed ΔE‡ with experimental TOF (turnover frequency) from catalytic C–S coupling reactions .

Advanced: What role does copper bis(methylbenzenesulphonate) play in electrochemical systems?

Methodological Answer:
In electroplating or redox flow batteries:

  • Additive Behavior: Sulfonate ligands stabilize Cu(II)/Cu(I) redox couples, reducing overpotential (Δη ~50–100 mV) .
  • Decomposition Pathways: Use cyclic voltammetry (CV) to detect sulfonate oxidation byproducts (e.g., sulfonic acids at ~1.2 V vs. Ag/AgCl) .
  • Stability Testing: Perform long-term chronoamperometry in acidic electrolytes (pH 2–3) to assess ligand leaching via ICP-MS .

Advanced: How do supramolecular interactions influence the stability of copper bis(methylbenzenesulphonate) complexes?

Methodological Answer:

  • Hydrogen Bonding: XRD reveals intermolecular H-bonds between sulfonate O and coordinated H₂O/DMF, stabilizing 3D frameworks .
  • π–π Stacking: Aromatic methylbenzenesulphonate groups form stacked layers (d-spacing ~3.5 Å), enhancing thermal stability (Tdec >250°C) .
  • Topological Analysis: Use Mercury software to classify network topology (e.g., pcu nets for cubic packing) .

Advanced: How can researchers resolve contradictions in reported catalytic activities of copper bis(methylbenzenesulphonate)?

Methodological Answer:

  • Control Experiments: Test for ligand decomposition under reaction conditions (e.g., HPLC-MS post-catalysis) .
  • Kinetic Profiling: Compare rate laws (e.g., zero-order in Cu at high concentrations) across studies to identify solvent/ligand effects .
  • Microkinetic Modeling: Integrate experimental rate data with computed activation barriers to reconcile discrepancies .

Advanced: What methodologies ensure reproducibility in studies involving copper bis(methylbenzenesulphonate)?

Methodological Answer:

  • Detailed Protocols: Document ligand-to-metal ratios, solvent purity, and crystallization conditions (e.g., slow evaporation vs. diffusion) .
  • Data Transparency: Share raw XRD/NMR files in repositories (e.g., Cambridge CCDC) for independent validation .
  • Rigorous Peer Review: Follow Beilstein Journal guidelines for experimental rigor, including error analysis and statistical validation .

Advanced: How do ligand modifications impact the redox behavior of copper bis(methylbenzenesulphonate)?

Methodological Answer:

  • Electrochemical Studies: Use CV in non-aqueous media (e.g., DMF) to compare E₁/₂ values for Cu(II)/Cu(I) with varying sulfonate substituents. Electron-deficient ligands shift E₁/₂ positively .
  • Spectroelectrochemistry: Monitor UV-Vis changes during redox transitions (e.g., loss of d-d transitions at 600 nm upon Cu(II) → Cu(I)) .
  • DFT Correlation: Calculate HOMO-LUMO gaps to predict redox potentials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.